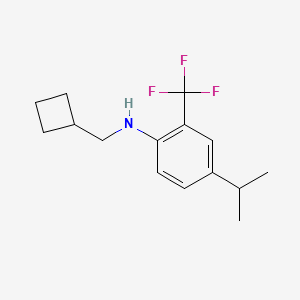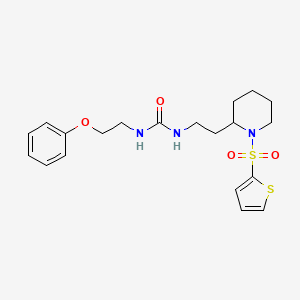
1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, also known as PEP005, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. PEP005 is a small molecule that has shown promising results in the treatment of various types of cancer, skin diseases, and inflammatory disorders. In
Wissenschaftliche Forschungsanwendungen
Anti-acetylcholinesterase Activity
A series of flexible ureas were synthesized and assessed for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking the two pharmacophoric moieties and to test compounds with greater conformational flexibility. The research found that a new flexible spacer is compatible with high inhibitory activities, and an optimal chain length allows efficient interaction between the pharmacophoric units and the enzyme's hydrophobic binding sites. This suggests potential applications in designing inhibitors for conditions like Alzheimer's disease (Vidaluc et al., 1995).
Antiulcer Activity and H2-Receptor Antagonism
Another study synthesized new urea derivatives to develop antiulcer agents. These compounds were evaluated for histamine H2-receptor antagonistic, gastric antisecretory, and gastric mucosal protective activities. The study identified several compounds as candidates for further study, indicating their potential utility in treating gastric ulcers and related conditions (Miyashita et al., 1992).
Novel Urea Derivatives as Potential Antidementia Agents
Research into novel urea derivatives showed potent inhibitory activity against acetylcholinesterase, with some derivatives demonstrating sub-micromolar range potency. These findings suggest the potential of these compounds as antidementia agents, with one compound in particular showing significant in vivo antiamnestic activity at very low doses, highlighting its therapeutic potential with minimal cholinergic side effects (Vidaluc et al., 1994).
Crystal Structure Analysis for Drug Design
The crystal structures of certain urea derivatives were analyzed, providing insight into the conformational differences that can influence drug design and development. Understanding these structures helps in predicting the behavior of similar compounds in biological systems, aiding the development of more effective therapeutic agents (Raghuvarman et al., 2014).
Synthesis Techniques for Urea Derivatives
Innovative synthesis techniques for ureas have been developed, demonstrating the potential for creating a wide range of compounds efficiently. These methods offer insights into how different urea derivatives can be synthesized, which is crucial for expanding the range of potential medicinal applications of these compounds (Thalluri et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-phenoxyethyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c24-20(22-13-15-27-18-8-2-1-3-9-18)21-12-11-17-7-4-5-14-23(17)29(25,26)19-10-6-16-28-19/h1-3,6,8-10,16-17H,4-5,7,11-15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMTZMKYMFRWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NCCOC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

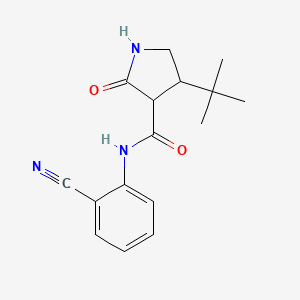
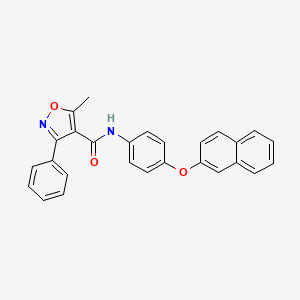

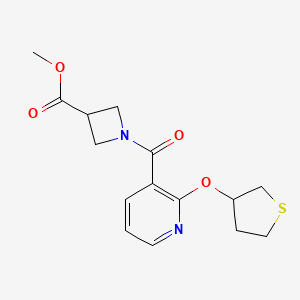
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)
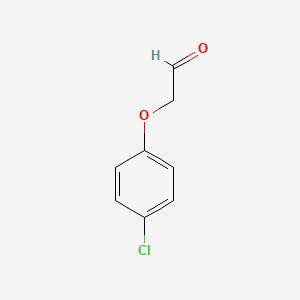
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)
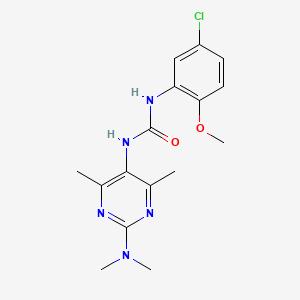
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2667648.png)

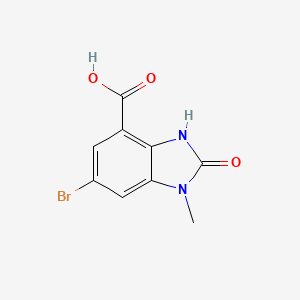
![2-[(3-methylbenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2667656.png)

